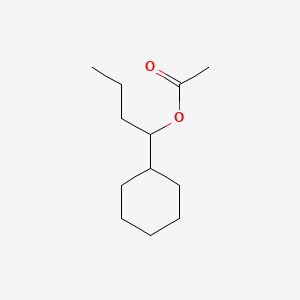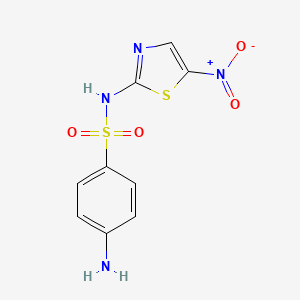
Antimony, tris(2-(mercapto-kappaS)ethanolato-kappaO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(2-Mercaptoethanolato-o,s)antimony is an organometallic compound with the chemical formula Sb(SCH2CH2OH)3This compound is characterized by the presence of antimony coordinated with three 2-mercaptoethanol ligands, which contribute to its unique chemical properties .
Métodos De Preparación
The synthesis of tris-(2-Mercaptoethanolato-o,s)antimony typically involves the reaction of antimony trichloride (SbCl3) with 2-mercaptoethanol (HSCH2CH2OH) in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3HSCH2CH2OH→Sb(SCH2CH2OH)3+3HCl
Análisis De Reacciones Químicas
Tris-(2-Mercaptoethanolato-o,s)antimony undergoes various chemical reactions, including:
Oxidation: The thiol groups in the compound can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different antimony species.
Substitution: The 2-mercaptoethanol ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris-(2-Mercaptoethanolato-o,s)antimony has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound’s thiol groups make it useful in studying thiol-disulfide exchange reactions and in the development of thiol-based bioconjugates.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of tris-(2-Mercaptoethanolato-o,s)antimony involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or the reduction of disulfides to thiols. The compound’s antimony center can also participate in coordination chemistry, forming complexes with other molecules and ions .
Comparación Con Compuestos Similares
Tris-(2-Mercaptoethanolato-o,s)antimony can be compared with other similar compounds, such as:
Antimony tris(thiolate): Similar in structure but with different thiolate ligands.
Antimony tris(alkoxide): Contains alkoxide ligands instead of thiolates.
Antimony tris(carboxylate): Features carboxylate ligands.
The uniqueness of tris-(2-Mercaptoethanolato-o,s)antimony lies in its specific combination of antimony and 2-mercaptoethanol ligands, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
71215-72-0 |
|---|---|
Fórmula molecular |
C6H15O3S3Sb |
Peso molecular |
353.1 g/mol |
Nombre IUPAC |
antimony(3+);2-hydroxyethanethiolate |
InChI |
InChI=1S/3C2H6OS.Sb/c3*3-1-2-4;/h3*3-4H,1-2H2;/q;;;+3/p-3 |
Clave InChI |
SDAPCJALHMXUGR-UHFFFAOYSA-K |
SMILES canónico |
C(C[S-])O.C(C[S-])O.C(C[S-])O.[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















